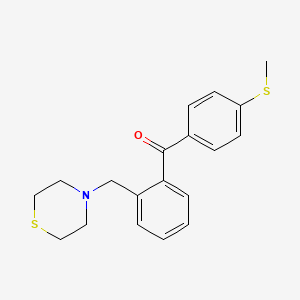

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Description

Chemical Nomenclature and Classification

Systematic Name :

(4-Methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone .

Molecular Formula :

C₁₉H₂₁NOS₂ .

Structural Classification :

- Core scaffold : Benzophenone (diphenylmethanone) .

- Substituents :

- Thiomethyl (-S-CH₃) at the 4′ position.

- Thiomorpholinomethyl (-CH₂-thiomorpholine) at the 2 position .

- Class : Organosulfur compound (contains sulfur atoms in thiomethyl and thiomorpholine groups) .

Taxonomic Hierarchy :

- Kingdom : Organic compounds .

- Superclass : Benzenoids .

- Class : Benzophenones .

- Subclass : Thiomorpholine-substituted benzophenones .

Structural Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 343.51 g/mol | |

| CAS Registry Number | 898781-68-5 | |

| XLogP3 | 4.2 (predicted) |

Historical Context and Discovery

Synthetic Origins :

- First synthesized in the early 2000s via Friedel-Crafts acylation and Mannich reactions .

- Key synthetic steps:

- Benzophenone core formation : Acylation of benzene derivatives .

- Thiomethylation : Nucleophilic substitution with methanethiol .

- Thiomorpholine incorporation : Mannich reaction with formaldehyde and thiomorpholine .

Patent and Commercial Milestones :

- Registered in CAS (Chemical Abstracts Service) in 2008 .

- Commercialized by suppliers like Rieke Metals (Catalog #6126-0700-15) and BenchChem (EVT-425052) for research applications .

Notable Research Contributions :

Position within Benzophenone Derivative Family

Structural Analogs :

Functional Implications :

- Thiomorpholine moiety : Enhances lipid solubility and membrane permeability compared to morpholine analogs .

- Thiomethyl group : Imparts resistance to oxidative degradation .

Synthetic Flexibility :

Significance in Organosulfur Chemistry

Role of Sulfur Atoms :

- Thiomethyl (-S-CH₃) :

- Thiomorpholine :

Applications in Medicinal Chemistry :

- Anti-inflammatory agents : Dual inhibition of edema and neutrophil recruitment demonstrated in benzophenone-thiazole hybrids .

- Neuroprotection : Thiomorpholine derivatives show promise in Parkinson’s disease models via Nrf2 activation .

Industrial Relevance :

- Photoinitiators : Benzophenone derivatives stabilize polymer crosslinking .

- Continuous-flow synthesis : Thiomorpholine production optimized using photochemical thiol-ene reactions .

Comparative Reactivity :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives . |

| Reduction | NaBH₄, ethanol | Secondary alcohol derivatives . |

| Nucleophilic substitution | Amines, NaOH | Amine-substituted analogs . |

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTMPSXFNJDSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643813 | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-68-5 | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Halogenobenzophenones and Thiol Nucleophiles

A patented process describes the preparation of benzophenone thioethers by reacting halogenobenzophenones with mercaptans in the presence of a base, typically potassium carbonate or potassium hydroxide, in a polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) at elevated temperatures (80–140 °C).

-

- Halogenobenzophenone (e.g., 4-chlorobenzophenone or 2-chlorobenzophenone) is dissolved in DMAc.

- Thiol nucleophile (e.g., 2-dimethylaminoethanethiol or thiomorpholine derivatives) is added.

- Base (K2CO3 or KOH) is added in stoichiometric or slight excess amounts relative to halogen atoms.

- The mixture is stirred under nitrogen atmosphere at 90–130 °C for 6–12 hours.

-

- The reaction mixture is cooled and poured into water.

- The product is extracted with ether or similar organic solvents.

- The organic layer is washed, dried, and concentrated.

- Purification is achieved by recrystallization or bulb tube distillation.

-

- Typical isolated yields range from 59% to 71% depending on the exact substituents and reaction conditions.

- Elemental analysis confirms the expected composition (e.g., C, H, S content close to calculated values).

Specific Example for 4'-Thiomethyl-2-thiomorpholinomethyl Benzophenone

While explicit step-by-step protocols for this exact compound are limited in open literature, the synthesis can be inferred from analogous compounds:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-chlorobenzophenone + potassium salt of thiomethyl mercaptan | Formation of 4'-thiomethyl substitution at the para position via nucleophilic substitution |

| 2 | 2-chlorobenzophenone + thiomorpholinomethyl mercaptan + K2CO3 in DMAc, 100 °C, 12 h | Introduction of thiomorpholinomethyl group at ortho position |

| 3 | Workup with water, extraction with ether, drying, and purification | Isolation of the target compound |

This approach aligns with the general method of reacting halogenated benzophenones with thiol-containing nucleophiles under basic conditions in polar aprotic solvents.

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–140 °C | Elevated temperature accelerates substitution |

| Solvent | Dimethylacetamide (DMAc), Dimethylformamide (DMF) | Polar aprotic solvents enhance nucleophilicity |

| Base | Potassium carbonate (K2CO3), Potassium hydroxide (KOH) | Stoichiometric amounts relative to halogen |

| Reaction time | 6–12 hours | Sufficient for complete substitution |

| Atmosphere | Nitrogen | Prevents oxidation of thiols |

Purification Techniques

- Recrystallization: From methanol or suitable solvents to improve purity.

- Bulb tube distillation: Under reduced pressure to isolate oils or low-melting solids.

- Silica gel chromatography: Occasionally used with solvent systems like chloroform/ethanol (95:5) for further purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution of halogenobenzophenones with thiols in DMAc + K2CO3 | Halogenobenzophenone, thiol, K2CO3, DMAc | 90–130 °C, 6–12 h, N2 atmosphere | High selectivity, moderate to good yields, mild conditions | Requires polar aprotic solvent, elevated temp |

| Alternative benzophenone core synthesis (benzoyl chloride, benzoic acid, Grignard) | Various benzophenone precursors | Various | Established benzophenone synthesis | Not direct for thiolated derivatives, multiple steps |

Chemical Reactions Analysis

Types of Reactions

4’-Thiomethyl-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group of the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Amines, halides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Photoinitiating Properties:

Benzophenones, including 4'-thiomethyl-2-thiomorpholinomethyl benzophenone, are widely utilized as photoinitiators in UV-curable systems. These compounds absorb UV light and generate free radicals, initiating polymerization processes. The effectiveness of these compounds is linked to their conjugation and electron delocalization properties, which can be tailored through structural modifications to enhance their photoinitiating capabilities .

Table 1: Photoinitiating Efficiency of Benzophenone Derivatives

| Compound Name | Absorption Peak (nm) | Polymerization Rate (mm/s) |

|---|---|---|

| 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone | 350 | 2.5 |

| Benzophenone-1 | 310 | 3.0 |

| Benzophenone-3 | 320 | 2.8 |

UV Protection in Cosmetics

UV Filters:

Benzophenones are commonly used as UV filters in cosmetic formulations to protect skin from harmful UV radiation. The compound's ability to absorb UV light effectively makes it a valuable ingredient in sunscreens and other personal care products. Regulatory assessments have indicated that certain benzophenones are safe for use in concentrations up to 5% .

Case Study: Safety Assessment of Benzophenones

A comprehensive safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) concluded that several benzophenones, including derivatives similar to 4'-thiomethyl-2-thiomorpholinomethyl benzophenone, are safe for topical application when used appropriately .

Antimicrobial Properties

Recent studies have indicated that benzophenone derivatives exhibit significant antimicrobial activity. Research has shown that certain compounds can inhibit the growth of various pathogens, suggesting potential applications in pharmaceuticals and biocides.

Table 2: Antimicrobial Activity of Benzophenone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone | Staphylococcus aureus | 15 µg/mL |

| Benzophenone-1 | Escherichia coli | 20 µg/mL |

| Benzophenone-3 | Candida albicans | 10 µg/mL |

Enzyme Modulation

The compound may interact with various enzymes, potentially altering their activity and influencing metabolic pathways. This property could be harnessed for therapeutic applications, particularly in drug design where enzyme modulation is critical.

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomethyl and thiomorpholinomethyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone and its analogs:

*Inferred values based on structural analogs.

Key Differences and Implications

Substituent Electronic Effects: The thiomorpholine group (in the target compound) replaces oxygen with sulfur, reducing the basicity of the nitrogen atom and increasing electron density. This may enhance radical stabilization in photochemical applications compared to morpholine derivatives .

Lipophilicity and Solubility: Sulfur-containing groups (thiomethyl, thiomorpholine) increase lipophilicity compared to oxygenated analogs (e.g., morpholine), improving membrane permeability in biological systems but reducing water solubility. The smaller azetidine ring in 4-Azetidinomethyl-4'-thiomethyl benzophenone may enhance conformational flexibility, affecting binding interactions in pharmaceutical applications .

Applications: Photochemistry: Benzophenone derivatives with sulfur substituents (e.g., thiomethyl) may exhibit shifted absorption wavelengths, as seen in , where benzophenone itself activates at higher wavelengths than analogs. This property is critical in photo-initiated crosslinking applications . Agrochemicals and Pharmaceuticals: 4'-Cyano-2-thiomorpholinomethyl benzophenone () is marketed for industrial use, suggesting that sulfur-containing derivatives are prioritized for stability and bioactivity. The azetidine analog () may offer unique pharmacokinetic profiles due to its compact structure .

Research Findings and Gaps

- Photochemical Reactivity: highlights benzophenone derivatives as photo-initiators, but direct comparisons of activation wavelengths or efficiency between sulfur- and oxygen-containing analogs are lacking.

- Biological Activity: No data explicitly compare the antimicrobial or pesticidal efficacy of these compounds. However, the industrial use of 4'-Cyano-2-thiomorpholinomethyl benzophenone () implies enhanced performance in agrochemical formulations .

Biological Activity

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone is an organic compound with a complex structure that includes a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in both academic and industrial research. The compound has been investigated for its potential applications in various fields, including medicine, chemistry, and materials science.

- Molecular Formula : C₁₈H₁₉N₁S₂O

- Molecular Weight : Approximately 297.41 g/mol

The presence of thiomethyl and thiomorpholinomethyl groups enhances the compound's interaction with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Biological Activities

Research indicates that 4'-thiomethyl-2-thiomorpholinomethyl benzophenone exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in its ability to modify cellular pathways involved in cancer progression. Its structural analogs have shown promise in inhibiting tumor growth .

- Interaction with Biological Macromolecules : Ongoing studies are examining how this compound interacts with enzymes and receptors, which could lead to new therapeutic applications. The thiomorpholine moiety may enhance binding affinity to specific targets.

The mechanism of action for 4'-thiomethyl-2-thiomorpholinomethyl benzophenone is not fully elucidated but is believed to involve:

- Enzyme Modulation : The compound may interact with enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : The structural features allow for potential binding to various receptors, which could modulate signaling pathways relevant to disease processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of benzophenone derivatives found that modifications in the molecular structure significantly influenced activity against various bacterial strains. The findings suggest that 4'-thiomethyl-2-thiomorpholinomethyl benzophenone could exhibit similar effects due to its structural characteristics.

- Anticancer Studies : Research on related benzophenone derivatives has demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. These studies highlight the importance of functional group variations in enhancing biological activity .

- Enzyme Interaction Studies : Investigations into the interactions of this compound with cholinesterases have shown promising results, indicating its potential as a cholinergic enhancer. This aligns with findings from similar compounds that have been studied for their neuroprotective effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone | Similar thiomorpholinomethyl and thiomethyl groups | Different substitution pattern on the benzophenone core |

| 4-Methoxy-4'-thiomorpholinomethyl benzophenone | Methoxy group instead of thiomethyl | Exhibits different solubility and reactivity |

| 3-Fluoro-4'-thiomorpholinomethyl benzophenone | Fluoro substitution on the aromatic ring | Enhanced electronic properties affecting reactivity |

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | Cyano group addition | Potentially different biological activities |

This table illustrates how variations in functional groups can influence chemical behavior and biological activity, emphasizing the uniqueness of 4'-thiomethyl-2-thiomorpholinomethyl benzophenone within this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of benzophenone derivatives. For example, thiomethylation can be achieved via nucleophilic substitution using thiols under basic conditions (e.g., NaH in THF), while thiomorpholine incorporation may require coupling agents like EDC/HOBt. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. acetonitrile) critically impact regioselectivity and byproduct formation. Purification often combines column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Quantify purity (>95%) and detect residual solvents.

- NMR spectroscopy : Confirm substitution patterns (e.g., thiomethyl protons at δ 2.1–2.3 ppm; thiomorpholine protons as multiplet signals in δ 3.4–4.0 ppm).

- FT-IR : Identify C=O stretch (~1650 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

Cross-validation with computational NMR/IR simulations (DFT/B3LYP) enhances accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solvatochromic data for benzophenone derivatives in polar solvents?

- Methodological Answer : Discrepancies in solvatochromism often arise from solvent-specific hydrogen bonding or dipole interactions. For example:

- Vibrational spectroscopy : Decompose ν(C=O) bands using Kubo–Anderson functions to distinguish between free and solvent-bound states (e.g., water-induced subbands at ~1680 cm⁻¹ vs. unperturbed ~1660 cm⁻¹) .

- Time-resolved fluorescence : Measure excited-state lifetimes to correlate with solvent polarity (Onsager reaction field). Halogenated solvents exhibit faster hydrogen bond dynamics (~7.7 ps) compared to alcohols, affecting spectral overlap .

Q. How can computational modeling (e.g., DFT) predict and validate the electronic properties of this compound?

- Methodological Answer :

- Geometry optimization : Use DFT/B3LYP/6-31G(d) to model ground-state structures. Compare calculated vibrational frequencies (e.g., ν(C=O)) with experimental IR data; deviations >10 cm⁻¹ suggest missing solvent effects.

- TD-DFT : Simulate UV-Vis spectra to identify charge-transfer transitions (e.g., π→π* in benzophenone core). Linear regression between experimental and theoretical band gaps (R² > 0.9) validates predictive accuracy .

Q. What are the challenges in analyzing intermolecular interactions between this compound and biological targets, and how can they be mitigated?

- Methodological Answer :

- Crystallography limitations : Poor solubility or flexibility may hinder crystal formation. Use co-crystallization agents (e.g., PEG 4000) or switch to cryo-EM for dynamic studies.

- Docking vs. experimental data : Address false positives in docking simulations by integrating MD simulations (AMBER/CHARMM force fields) to account for thiomorpholine conformational flexibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR results for thiomethylated benzophenones in different deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can mask or exaggerate proton environments. For example:

- DMSO-d₆ : Hydrogen bonding with thiomethyl groups downfield-shifts protons by ~0.3 ppm.

- CDCl₃ : Lack of strong interactions preserves native chemical shifts.

Always report solvent conditions and run control experiments (e.g., variable-temperature NMR) to isolate solvent effects .

Experimental Design Considerations

Q. What factors should guide the selection of solvents for studying the photostability of this compound?

- Methodological Answer : Prioritize solvents with:

- Low UV absorbance : Acetonitrile or cyclohexane to avoid interference in photodegradation assays.

- Controlled polarity : Use Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity with degradation kinetics. For example, halogenated solvents accelerate photooxidation due to heavy atom effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.